Sodium hexanoate-D11

Vue d'ensemble

Description

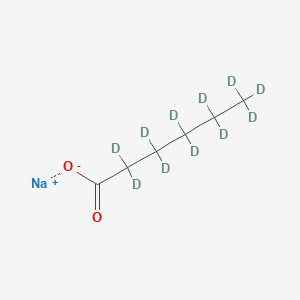

Sodium hexanoate-D11 is a stable isotope labeled version of sodium caproate or hexanoate. It is a naturally occurring fatty acid. The molecular formula is C6D11NaO2 and the molecular weight is 149.21 g/mol .

Molecular Structure Analysis

The molecular structure of Sodium hexanoate-D11 is represented by the formula C6D11NaO2 . This indicates that the compound consists of 6 carbon atoms, 11 deuterium atoms (a stable isotope of hydrogen), 1 sodium atom, and 2 oxygen atoms .Applications De Recherche Scientifique

Corrosion Inhibition on Copper Foils : Sodium hexanoate has been proposed as a corrosion inhibitor for copper in aggressive aqueous or gaseous environments. Electrochemical techniques showed that the efficiency of sodium hexanoate as an inhibitor depends on its concentration. Copper foils immersed in sodium hexanoate conditioning baths and exposed to oxidizing gliding arc plasma in humid air developed oxide layers different from unconditioned samples. This indicates that sodium hexanoate limits the oxidation process induced by gaseous species, making it effective in protecting copper surfaces (Bellakhal, Draou, Addou, & Brisset, 2000).

Adsorption on Oxide Surfaces : The role of sodium hexanoate in the adsorption of carboxylates on mineral surfaces like silica, alumina, and gibbsite was studied. The adsorption behavior varies depending on the surface charge and chemistry of these surfaces and the composition of the electrolyte. For example, on positively charged alumina surfaces, hexanoate adsorption was more pronounced than on negatively charged silica surfaces. These findings have implications for understanding surface interactions in various industrial and environmental processes (Wang, Sîretanu, Duits, Stuart, & Mugele, 2016).

Ester Synthesis Catalysis : Sodium hexanoate has been involved in the synthesis of esters like hexyl hexanoate. Using sodium bisulfate as a catalyst, researchers were able to achieve high yields (up to 98.6%) under optimal conditions. This showcases the potential use of sodium hexanoate in industrial synthesis processes (Chen, 2007).

Battery Research : Sodium hexanoate's role in the field of battery research, particularly in sodium and sodium-ion batteries, has been investigated. The research in sodium batteries over the past 50 years, including sodium hexanoate's contribution, is crucial for understanding and developing high-energy batteries for various applications, such as load leveling and electrical vehicles (Delmas, 2018).

Plasticizer and Filler in Polymer Materials : The effects of sodium salts of hexanoate on the dynamic mechanical properties of styrene-based ionomers were studied. It was found that sodium hexanoate can act as a very effective plasticizer for ionomer cluster regions in certain conditions. This research is relevant for the development and optimization of polymer materials (Luqman, Song, Kim, Kwon, Jarng, & Shin, 2008).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

sodium;2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2.Na/c1-2-3-4-5-6(7)8;/h2-5H2,1H3,(H,7,8);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWXLZLRRVQONG-PRPJRVKYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-amine](/img/structure/B1472579.png)

![tert-Butyl 3-{2-[2-(4-aminobutoxy)ethoxy]ethoxy}propylcarbamate](/img/structure/B1472581.png)

![[4-(1,3-Dioxolan-2-yl)cyclohexyl]methanol](/img/structure/B1472584.png)

![1-[3-Methyl-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone](/img/structure/B1472595.png)

![5,7-Dichloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1472596.png)